2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine - 14097-40-6

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Catalog Number: EVT-350099
CAS Number: 14097-40-6
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a heterocyclic organic compound classified as a tetrahydroisoquinoline derivative. It serves as a crucial building block in the synthesis of various biologically active compounds. While its independent pharmacological properties haven't been extensively studied, its derivatives exhibit a range of activities, including dopamine D3 receptor selectivity [] and Janus kinase 2 inhibition [].

Synthesis Analysis
  • N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives: Researchers synthesized a series of these derivatives as potential selective Janus kinase 2 (JAK2) inhibitors for treating myeloproliferative neoplasms []. The synthesis involved cyclization modification based on a previously reported compound.
Molecular Structure Analysis
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif: This motif, present in a series of dopamine D3 receptor ligands, was analyzed using docking studies with D2R and D3R crystal structures []. The analysis revealed specific interactions contributing to the ligands' D3 receptor selectivity, primarily due to the positioning of the arylamine units within the binding pocket and interactions with extracellular loop 2.
Mechanism of Action
  • N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives: These JAK2 inhibitors demonstrated downregulation of JAK2 kinase downstream protein phosphorylation []. This suggests that these derivatives exert their action by directly inhibiting JAK2 kinase activity, ultimately interfering with downstream signaling pathways.
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol containing ligands: These compounds exhibited high affinity for dopamine D3 receptors []. The mechanism involves specific interactions within the D3 receptor binding pocket, particularly involving the arylamine and arylamide "tail" units and hydrogen bonding with key residues like Ser182 and Tyr365.
Applications
  • Development of JAK2 inhibitors: Researchers utilized 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine as a starting point to synthesize N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives []. These derivatives showed potent JAK2 inhibitory activity in vitro and in vivo, indicating their potential for treating myeloproliferative neoplasms.
  • Design of dopamine D3 receptor ligands: 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a closely related derivative, served as a key structural motif in developing potent and selective D3 receptor ligands []. These ligands hold promise for studying dopaminergic pathways and potentially treating conditions associated with D3 receptor dysfunction.

6-[(4S)-2-Methyl-4-(naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine

  • Compound Description: This compound is a tetrahydroisoquinoline derivative that has been investigated for its potential use in treating depression and other conditions. Processes for preparing this compound, as well as intermediates and pharmaceutical compositions containing it, have been disclosed. []
  • Relevance: This compound shares the core structure of 2-Methyl-1,2,3,4-tetrahydroisoquinoline with an additional pyridazin-3-amine substituent at the 6th position and a (naphthyl) group at the 4th position. The chirality at the 4th position is specified as (S) in this related compound. []

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Analogues

  • Compound Description: These are a series of dopamine D3-selective receptor ligands. They exhibit strong affinity for the D3 receptor and good selectivity over D1 and D2 receptors. Docking studies revealed specific interactions of these compounds within the D3 receptor binding site. []
  • Relevance: These analogues are structurally related to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine by sharing the core tetrahydroisoquinoline structure. They possess a methoxy group at the 6th position and a hydroxyl group at the 7th position, in contrast to the amine group in the target compound. []

2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol (PI-OH)

  • Compound Description: This compound and its derivatives are recognized as norepinephrine potentiators. Research has focused on exploring the enantioselectivity of PI-OH and its derivatives, revealing the importance of specific stereochemistry for biological activity. [, , , , ]

4-(Hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ols

  • Compound Description: These compounds, specifically the 4-(3-hydroxyphenyl) and 4-(3,4-dihydroxyphenyl) analogues, are phenolic derivatives of PI-OH and exhibit norepinephrine potentiating activity. The dihydroxyphenyl analogue demonstrates significant potency, highlighting the importance of the dihydroxyphenylethanolamine moiety for biological activity. []
  • Relevance: These compounds share the 2-methyl-1,2,3,4-tetrahydroisoquinoline core with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine but differ in the substituents at the 4th position. While the target compound has an amine group at the 7th position, these analogues have a hydroxyl group at the 4th position and a hydroxyphenyl group at the same position, with variations in the number and position of hydroxyl groups on the phenyl ring. []

3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs)

  • Compound Description: 3-Methyl-THIQs are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT) but lack selectivity due to affinity for the alpha(2)-adrenoceptor. Fluorination studies of the 3-methyl group aimed to improve selectivity by influencing pKa and steric properties. []
  • Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, with the key difference being a methyl substituent at the 3rd position instead of the 2nd position. Further modifications on the 3-methyl group and the 7th position are explored to optimize their activity and selectivity profile. []

1,2,3,4-Tetrahydroisoquinolin-2-ylsulfonamides

  • Compound Description: This class of compounds exhibits inhibitory activity against human carbonic anhydrases (hCAs), including those relevant to therapeutic targets like cancer and neuronal hCA. Their binding mode to hCA II has been studied through crystallography. []
  • Relevance: These compounds are structurally related to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine through the shared 1,2,3,4-tetrahydroisoquinoline core. The key difference lies in the presence of a sulfonamide group at the 2nd position instead of the methyl group found in the target compound. []

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

  • Compound Description: This compound is an endogenous compound with anti-dopaminergic activity and potential neuroprotective properties. Research has explored its metabolism, blood-brain barrier penetration, and protective effects against dopaminergic neurodegeneration. [, ]
  • Relevance: This compound is closely related to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, differing only in the position of the methyl group. While the target compound has the methyl group at the 2nd position, 1MeTIQ has it at the 1st position of the tetrahydroisoquinoline ring. [, ]

2-Methyl-1,2,3,4-tetrahydroquinolines

  • Compound Description: This class of compounds displays DNA photocleavage activity and potent anticancer activity against MCF-7 cells. Docking studies have been performed to understand their interactions with the PBR receptor. []
  • Relevance: These compounds share a similar structure to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, with the difference being the presence of a fused benzene ring with the tetrahydropyridine ring in the case of tetrahydroquinolines. []

N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives

  • Compound Description: These derivatives function as selective JAK2 inhibitors, showing potent activity against JAK2 kinase, SET-2 cells, and Ba/F3V617F cells. They demonstrate antitumor efficacy in vivo and amelioration of disease symptoms in a Ba/F3-JAK2V617F allograft model. []
  • Relevance: These derivatives are directly related to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine as they share the core structure with an amine group at the 6th position. The key difference is the addition of a (pyrimidin-2-yl) substituent on the amine group in these derivatives. []

Properties

CAS Number

14097-40-6

Product Name

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-7-amine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3

InChI Key

VRKLIVSHUQSRNF-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C=C(C=C2)N

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.